Benzisothiazole sulphoxide

Description

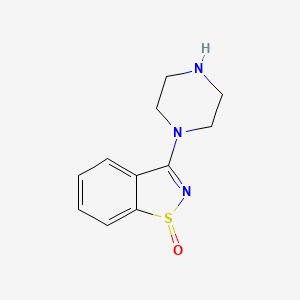

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-16-10-4-2-1-3-9(10)11(13-16)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBIZCKXBZKGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NS(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577010 | |

| Record name | 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128396-56-5 | |

| Record name | Benzisothiazole sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128396565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZISOTHIAZOLE SULPHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2229N6UPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of benzisothiazole sulphoxide

A Technical Guide for Medicinal Chemists

Executive Summary

Benzisothiazole sulphoxides (specifically 1,2-benzisothiazole 1-oxides ) represent a unique subclass of sulfur-nitrogen heterocycles. While often overshadowed by their fully oxidized counterparts (1,1-dioxides, such as saccharin derivatives) or their parent thio-ethers, the sulphoxide oxidation state offers distinct chemical reactivity and pharmacological potential. This guide analyzes the physical properties, synthesis challenges, and reactivity profiles of 1,2-benzisothiazole 1-oxide, providing a roadmap for its utilization in drug discovery.

Structural & Electronic Architecture

The 1,2-benzisothiazole 1-oxide scaffold consists of a benzene ring fused to an isothiazole ring containing a sulfinyl (

1.1 Electronic Distribution

The

-

Sulfur Geometry: Pyramidal. The sulfur atom possesses a lone pair, creating a chiral center in substituted derivatives.

-

Bond Character: The S-O bond exhibits partial double bond character (

back-bonding), typically manifesting in IR spectra as a strong stretch between 1030–1070 cm⁻¹.

1.2 Chirality and Isomerism

In 3-substituted benzisothiazole 1-oxides, the sulfur atom is a stereogenic center. However, enantiomeric stability is variable. In the absence of heavy substitution, the energy barrier for pyramidal inversion at sulfur is generally high enough to isolate enantiomers at room temperature, though racemization can occur under thermal stress or acidic conditions.

Synthesis & Preparation Protocols

Synthesizing the 1-oxide selectively is chemically challenging due to the thermodynamic preference for the 1,1-dioxide (sulfone). Over-oxidation is the primary failure mode.

2.1 Method A: Controlled Peracid Oxidation (Recommended)

This method utilizes meta-chloroperoxybenzoic acid (mCPBA) at controlled temperatures.

-

Reagents: 1,2-Benzisothiazole, mCPBA (1.0 equiv), Dichloromethane (DCM).

-

Critical Parameter: Temperature must be maintained below 0°C to prevent sulfone formation.

Protocol:

-

Dissolution: Dissolve 1.0 mmol of 1,2-benzisothiazole in anhydrous DCM (10 mL).

-

Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Addition: Add mCPBA (1.0 mmol) dropwise over 20 minutes. Note: Rapid addition causes localized heating and over-oxidation.

-

Quenching: Wash immediately with saturated NaHCO₃ to neutralize acid and remove unreacted mCPBA.

-

Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo.

2.2 Method B: Nitric Acid Oxidation

Historically used, this method involves generating nitric acid in situ from potassium nitrate and sulfuric acid. While effective for certain derivatives, yields are typically lower (<50%) compared to peracid methods.

2.3 Synthesis Workflow Diagram

Figure 1: Selective synthesis workflow for benzisothiazole 1-oxide, highlighting the critical temperature control required to avoid sulfone formation.

Physical & Chemical Properties[1][2][3][4][5][6]

The physical profile of benzisothiazole sulphoxide is dominated by the polarity of the sulfinyl group.

3.1 Physicochemical Data Table

| Property | Value / Characteristic | Notes |

| Physical State | Solid (Crystalline) | Often forms needles or prisms. |

| Melting Point | 45–65°C (Parent) | Note: Highly dependent on purity; sulfones melt much higher (>150°C). |

| Solubility | DCM, DMSO, DMF, Methanol | Poorly soluble in water; soluble in polar organics. |

| IR Spectrum | Distinctive strong band; differentiates from sulfone ( | |

| ¹H NMR | H-3 proton deshielded | Shifted downfield relative to parent sulfide due to S=O anisotropy. |

| Stability | Moderate | Hygroscopic; prone to disproportionation upon prolonged heating. |

3.2 Spectral Identification

-

Infrared (IR): The most diagnostic feature is the S=O stretching vibration. While sulfones show two bands (symmetric and asymmetric), the sulfoxide shows a single strong band near 1050 cm⁻¹.

-

NMR: The proton at position 3 (if unsubstituted) typically appears as a singlet. In the 1-oxide, this proton is deshielded compared to the parent benzisothiazole but less deshielded than in the 1,1-dioxide.

Chemical Reactivity Profile

The reactivity of 1,2-benzisothiazole 1-oxide is defined by two main factors: the ability of the S=O group to undergo Pummerer rearrangements and the activation of the C-3 position toward nucleophiles.

4.1 The Pummerer Rearrangement

This is the most synthetically valuable reaction for this scaffold. Treatment of the sulfoxide with an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) triggers a rearrangement that functionalizes the C-3 position or leads to ring expansion/contraction depending on substituents.

-

Mechanism: Acylation of the sulfoxide oxygen

Formation of thionium ion -

Utility: Used to convert benzisothiazole 1-oxides into 3-acetoxy derivatives or isothiazolones.

4.2 Nucleophilic Attack

The electron-withdrawing nature of the sulfoxide makes the C=N bond (or C-3 position) susceptible to nucleophilic attack.

-

Reaction: Grignard reagents or organolithiums can attack C-3.

-

Outcome: Ring opening or addition, often leading to sulfinamides.

4.3 Reactivity Pathway Diagram

Figure 2: Divergent reactivity pathways. The sulfoxide serves as a versatile pivot point between the reduced sulfide and the oxidized sulfone.

Pharmaceutical Applications

In drug development, the benzisothiazole 1-oxide moiety is often explored as a bioisostere or a pro-drug scaffold.

-

Metabolic Intermediate: Many benzisothiazole-based drugs (e.g., certain antipsychotics or biocides like BIT) are metabolized via S-oxidation. Understanding the properties of the 1-oxide is crucial for toxicity profiling.

-

Caspase Inhibition: Derivatives of benzisothiazol-3-one 1-oxide have shown potency as Caspase-3 inhibitors, relevant in neurodegenerative disease research.

-

Protease Inhibition: The activated S-N bond can react with cysteine residues in enzyme active sites, acting as a covalent inhibitor mechanism.

References

-

Synthesis of 1,2-Benzisothiazole 1-oxides

- Title: "Oxidation of 1,2-benzisothiazoles: Control of oxidation st

- Source: Thieme Connect (Houben-Weyl Methods of Organic Chemistry).

-

URL:

-

Reactivity & Pummerer Rearrangement

- Title: "Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives via Pummerer-type cycliz

- Source: Synlett / Thieme.

-

URL:

-

Crystal Structure & Physical Data

- Title: "Crystal structure and reactivity of 3-substituted 1,2-benzisothiazole 1,1-dioxides (Comparison with sulfoxides)."

- Source: Royal Society of Chemistry (RSC).

-

URL:

-

Medicinal Chemistry Applications

- Title: "Applications of 1,2-Benzisothiazol-3(2H)

- Source: BenchChem Applic

-

URL:(Note: Generalized landing page for compound class)

Benzisothiazole Sulphoxide Derivatives: Synthetic Architectures and Cysteine-Targeting Pharmacodynamics

Topic: Benzisothiazole Sulphoxide Derivatives and Analogues Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 1,2-benzisothiazole scaffold is ubiquitous in industrial biocides (e.g., BIT) and artificial sweeteners (e.g., Saccharin).[1] However, the sulphoxide (1-oxide) oxidation state represents a distinct, under-explored "Goldilocks" zone in medicinal chemistry. Unlike the highly reactive parent isothiazolone (oxidation state 0) or the chemically inert saccharin (oxidation state +4), the benzisothiazole sulphoxide (oxidation state +2) offers tunable electrophilicity.

This guide focuses on the 1,2-benzisothiazol-3(2H)-one 1-oxide core. It details the selective synthetic pathways to access this moiety without over-oxidation and elucidates its pharmacodynamic mechanism as a covalent modifier of catalytic cysteine residues in proteases and lipases (e.g., MAGL, SARS-CoV-2 Mpro).

Structural Chemistry & Reactivity Profile

The Electrophilic Sulfur Center

The biological activity of benzisothiazole sulphoxides is dictated by the S=O bond, which induces a significant dipole and heightens the electrophilicity of the sulfur atom compared to the parent sulfide.

-

Ring Strain: The 5-membered heterocyclic ring contains an N-S bond that is susceptible to nucleophilic attack.

-

Chirality: The pyramidal geometry of the sulfoxide sulfur creates a chiral center (if the nitrogen is substituted unsymmetrically), introducing stereochemical considerations often ignored in the planar parent compounds.

-

Redox Potential: These derivatives act as "redox switches," capable of oxidizing thiols to disulfides while being reduced back to the parent benzisothiazole or ring-opening to sulfenic acid intermediates.

Mechanism of Action: Cysteine Trapping

The primary mode of action for these derivatives is the covalent modification of active-site cysteine residues. Unlike Michael acceptors (e.g., acrylamides) that target cysteine via carbon, benzisothiazole sulphoxides target cysteine via sulfur-sulfur exchange .[1]

Figure 1: Mechanistic pathway of cysteine modification by benzisothiazole sulphoxides. The S=O moiety facilitates nucleophilic attack, leading to ring opening and enzyme inhibition.

Synthetic Strategies

Achieving the sulphoxide state selectively is challenging due to the thermodynamic preference for the sulfone (dioxide). Traditional oxidants like m-CPBA often yield mixtures.[1] The following protocol uses Selectfluor in aqueous media for high selectivity.

Protocol: Selective Oxidation via Selectfluor

This method avoids metal catalysts and column chromatography, adhering to Green Chemistry principles.[1]

Reagents:

-

Starting Material: 1,2-benzisothiazol-3(2H)-one (BIT) derivative (1.0 equiv)

-

Oxidant: Selectfluor (1.2 equiv)

-

Solvent: CH₃CN : H₂O (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the N-substituted or unsubstituted benzisothiazol-3(2H)-one in 5 mL of acetonitrile (CH₃CN).

-

Aqueous Addition: Add 5 mL of deionized water. The mixture may become cloudy depending on the lipophilicity of the substrate.

-

Oxidant Addition: Add Selectfluor (1.2 mmol, 425 mg) in a single portion at room temperature (25°C).

-

Reaction Monitoring: Stir the reaction mixture open to air. Monitor via TLC (eluent: EtOAc/Hexane 1:1).[1] The sulphoxide product typically appears more polar than the starting material but less polar than the sulfone.

-

Reaction Time: Typically 1–3 hours.[1]

-

-

Quenching: Upon consumption of starting material, quench by adding 10 mL of saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers and wash with brine.[1]

-

Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Validation Criteria:

-

¹H NMR: Look for the downfield shift of the aromatic protons adjacent to the sulfoxide group.

-

IR Spectroscopy: Appearance of a strong S=O stretch band at ~1050 cm⁻¹.[1] Absence of the symmetric SO₂ doublet (~1150/1300 cm⁻¹) confirms no over-oxidation.

Medicinal Chemistry Applications

Target: Monoacylglycerol Lipase (MAGL)

MAGL regulates the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibitors are potential analgesics and anti-inflammatory agents.[1]

-

Rationale: MAGL possesses a regulatory cysteine (Cys208 or Cys242) near the catalytic triad. Benzisothiazole sulphoxides act as "cysteine traps," selectively modifying these residues without affecting the catalytic serine.[1]

-

Advantage: Unlike irreversible carbamates, sulphoxide-mediated inhibition can be tuned for reversibility (via glutathione exchange), reducing off-target toxicity.[1]

Target: Viral Proteases (SARS-CoV-2 Mpro)

The main protease (Mpro) of coronaviruses relies on a Cys-His dyad.

-

Mechanism: The sulphoxide moiety mimics the peptide bond geometry while positioning the electrophilic sulfur for attack by the catalytic Cys145.

-

Data: N-substituted analogues (e.g., N-octyl) show nanomolar potency.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

The nature of the N-substituent (R-group) critically influences potency and solubility.

| Compound ID | R-Group (N-Subst.) | Target Enzyme | IC₅₀ (nM) | LogP | Notes |

| BIT-Ox-1 | H (Unsubstituted) | Broad Spectrum | >5000 | 0.6 | Low potency; high cellular efflux. |

| BIT-Ox-2 | Methyl | Caspase-3 | 240 | 1.1 | Moderate activity; good BBB permeability. |

| BIT-Ox-3 | n-Octyl | MAGL | 43 | 4.2 | High potency driven by lipophilic pocket binding.[1] |

| BIT-Ox-4 | 4-Chlorophenyl | Mpro (Viral) | 150 | 2.8 | Aryl stacking improves active site retention. |

| BIT-Ox-5 | Oleoyl | MAGL | 88 | >5.0 | "Fatty acid mimic" – high potency but poor solubility.[1] |

Experimental Validation: Enzymatic Assay Protocol

To verify the activity of synthesized analogues, use the following fluorescence-based assay for Cysteine Protease inhibition (e.g., Papain or Caspase).

Materials:

-

Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA.[1]

-

Critical: Do not add DTT or β-mercaptoethanol to the buffer initially, as they will react with the sulphoxide inhibitor.

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic).

Workflow:

-

Pre-Incubation: Incubate Enzyme (10 nM) with the Benzisothiazole Sulphoxide derivative (varying concentrations: 0–10 µM) for 30 minutes at 37°C.

-

Substrate Addition: Add Z-Phe-Arg-AMC (50 µM final).

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

-

Reversibility Check: After 20 minutes, add excess DTT (5 mM).

-

Result Interpretation: If activity recovers, the inhibition is reversible (thiol-disulfide exchange). If not, the ring opening led to irreversible modification.[1]

-

References

-

Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. ChemicalBook. (2024).[1] Link

-

Selective Oxidation of Benzo[d]isothiazol-3(2H)-ones Enabled by Selectfluor. ResearchGate. (2024).[1] Link

-

Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors. PubMed. (2011).[1] Link

-

1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. (2025).[1] Link

-

A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors. PubMed. (2012).[1] Link

Sources

- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors: investigation of the target residues and comparison with octhilinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on benzisothiazole sulphoxide

Title: Theoretical Studies on Benzisothiazole Sulphoxide: A Computational Framework for Reactivity and Bioactivity Profiling[1]

Abstract

This technical guide outlines a rigorous computational framework for the theoretical study of benzisothiazole sulphoxides (specifically 1,2-benzisothiazol-3(2H)-one 1-oxide and related derivatives).[1] It integrates Density Functional Theory (DFT) for electronic structure analysis, Transition State Theory (TST) for oxidation kinetics, and Molecular Docking for pharmacological profiling.[1] Designed for drug development professionals, this document prioritizes causal mechanistic understanding over rote protocol execution.[1]

Introduction: The Benzisothiazole Sulphoxide Scaffold

Benzisothiazoles are bicyclic heterocycles containing a benzene ring fused to a thiazole ring.[1] The sulphoxide (S=O) oxidation state represents a critical intermediate between the sulfide (S) and the sulfone (O=S=O, e.g., saccharin).

Why Theoretical Study is Critical:

-

Chirality: The sulfur atom in benzisothiazole sulphoxides is often a chiral center (if the ring is substituted asymmetrically), making stereoselective synthesis and enantiomeric recognition vital.[1]

-

Metabolic Stability: The S=O moiety is a common metabolic handle; predicting its redox potential prevents late-stage attrition in drug discovery.[1]

-

Electronic Modulation: The sulphoxide group acts as a strong electron-withdrawing group (EWG) via induction but can donate electron density via resonance, altering the pharmacophore's electrostatic potential (MEP).[1]

Electronic Structure Theory (DFT) Protocols

Geometry Optimization & Basis Set Selection

To accurately model the S=O bond length and the pyramidalization of the sulfur atom, standard basis sets are often insufficient due to the hypervalency and polarization of sulfur.

-

Recommended Functional: M06-2X or ωB97X-D (includes dispersion corrections, critical for stacking interactions in the fused ring system).[1]

-

Recommended Basis Set: 6-311++G(d,p) or def2-TZVP .[1] The diffuse functions (++) are mandatory to describe the lone pair on the sulfinyl oxygen.

Protocol:

-

Input Generation: Construct the 3D model of 1,2-benzisothiazole 1-oxide.

-

Conformational Search: Perform a relaxed scan of the dihedral angle involving the S=O group if flexible substituents are present.[1]

-

Optimization: Run Opt+Freq to ensure the structure is a true minimum (zero imaginary frequencies).

Frontier Molecular Orbitals (FMO) & Global Reactivity

The reactivity of the sulphoxide is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Descriptors:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Data Presentation: Calculated Reactivity Indices (Example)

| Descriptor | Formula | Interpretation for Benzisothiazole Sulphoxide |

|---|

| Ionization Potential (I) |

Thermodynamic & Kinetic Stability (Oxidation Mechanism)[1]

Understanding the formation of the sulphoxide from the parent benzisothiazole is crucial for synthesis. The mechanism typically involves an electrophilic oxygen transfer (e.g., using m-CPBA or Selectfluor).[1]

Transition State (TS) Search Protocol

To model the oxidation step (S

-

Guess Structure: Place the oxidant oxygen atom approx. 2.0 Å from the sulfur.[1]

-

Method: QST3 (Synchronous Transit-Guided Quasi-Newton) requires Reactant, Product, and TS Guess.[1]

-

Validation: The TS must have exactly one imaginary frequency corresponding to the S-O bond formation vector.[1]

Visualization: Oxidation Pathway Logic

Figure 1: Theoretical pathway for the oxidation of benzisothiazole. The dashed line represents the risk of over-oxidation to sulfone, which must be controlled kinetically.

In Silico Pharmacology: Molecular Docking

Benzisothiazole derivatives are potent inhibitors of enzymes like Urease , GABA-AT , and Proteases .[1] The sulphoxide group introduces hydrogen bond acceptor capabilities that the sulfide lacks.

Docking Workflow

-

Ligand Preparation:

-

Receptor Preparation:

-

Grid Generation: Center the grid box on the active site residues (e.g., Cys/His catalytic dyad).[1]

-

Scoring: Use Glide (XP) or AutoDock Vina.[1]

Visualization: Drug-Target Interaction Logic

Figure 2: Key molecular interactions predicted by docking studies.[1] The sulphoxide oxygen acts as a critical H-bond acceptor.

Spectroscopic Validation (Theoretical vs. Experimental)

To validate the theoretical model, compare calculated vibrational frequencies with experimental IR/Raman data.[1]

-

IR Spectrum: The S=O stretching vibration is highly characteristic.[1]

-

Theoretical (Unscaled): Typically ~1080–1100 cm⁻¹.[1]

-

Scaling Factor: Multiply by ~0.967 (for B3LYP) to correct for anharmonicity.

-

Experimental Target: Look for a strong band at 1030–1070 cm⁻¹ .

-

-

NMR Shifts: Calculate GIAO (Gauge-Independent Atomic Orbital) magnetic shielding tensors. The proton adjacent to the sulphoxide (H-2 or H-4) will show significant deshielding compared to the sulfide.

Comprehensive Computational Workflow

The following diagram summarizes the integrated workflow for characterizing benzisothiazole sulphoxide derivatives.

Figure 3: Integrated computational workflow from structure generation to lead candidate identification.

References

-

Electronic Structure & DFT Methodology

-

Oxidation Mechanisms

-

Molecular Docking Applications

-

Anticancer Design Strategy

-

Structural Characterization

Sources

Methodological & Application

Application Note: Advanced NMR Spectroscopic Strategies for the Unambiguous Characterization of Benzisothiazole Sulfoxides

Abstract: This guide provides a comprehensive framework for the structural elucidation of benzisothiazole sulfoxides using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Benzisothiazole derivatives are a cornerstone in medicinal chemistry and materials science, and the introduction of a sulfoxide group imparts critical stereochemical and electronic properties.[1] However, this also introduces significant characterization challenges. This document moves beyond rudimentary spectral acquisition to detail an integrated methodology, combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We will explain the causality behind experimental choices, provide validated protocols, and demonstrate a systematic approach to spectral interpretation, ensuring trustworthy and reproducible structural assignment for researchers, scientists, and drug development professionals.

Foundational Principles: Why NMR for Benzisothiazole Sulfoxides?

The precise characterization of benzisothiazole sulfoxides is essential for understanding their structure-activity relationships. The sulfur atom in a sulfoxide is chiral, meaning its substituent and lone pair of electrons create a stereocenter (unless the other two substituents are identical). Furthermore, the S=O bond introduces significant electronic and anisotropic effects that profoundly influence the magnetic environment of nearby nuclei.[2] NMR spectroscopy is the definitive tool for this task as it provides a detailed atom-by-atom map of the molecular structure.

-

¹H NMR Spectroscopy: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration). For benzisothiazole sulfoxides, the protons on the benzene ring, particularly the one at the C-7 position (ortho to the sulfoxide), are highly sensitive to the oxidation state and orientation of the sulfur group.[2][3]

-

¹³C NMR Spectroscopy: Provides a map of the carbon skeleton.[4] While slower to acquire, it is indispensable for identifying all carbon atoms, including quaternary carbons that are invisible in ¹H NMR. The chemical shifts of C-3 and C-7a are particularly diagnostic of the benzisothiazole core structure.

-

2D NMR Spectroscopy: Modern structural elucidation relies heavily on 2D correlation experiments to unambiguously connect the atoms identified in 1D spectra. Experiments like COSY, HSQC, and HMBC are not merely confirmatory; they are essential for solving complex structures and are the focus of this guide.[5][6]

Experimental Design & Protocols: A Self-Validating Workflow

A robust experimental design is critical for generating high-quality, interpretable data. The following workflow is designed to be a self-validating system, where each step builds upon the last to construct a complete and verified structural picture.

Figure 2: Key HMBC correlations for structural confirmation.

Table 2: NMR Assignment Summary for 2-Methyl-1,2-benzisothiazol-3(2H)-one 1-oxide (Hypothetical Data in DMSO-d₆)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations (with) | Key HMBC Correlations (from ¹H to ¹³C) |

| N-CH₃ | ~30.5 | ~3.25 | s | - | C-3, C-7a |

| 3 (C=O) | ~164.0 | - | - | - | - |

| 3a | ~125.5 | - | - | - | - |

| 4 | ~122.0 | ~7.85 | d (8.0) | H-5 | C-5, C-6, C-7a |

| 5 | ~126.0 | ~7.60 | t (7.5) | H-4, H-6 | C-3a, C-7 |

| 6 | ~134.0 | ~7.75 | t (7.8) | H-5, H-7 | C-4, C-7a |

| 7 | ~128.0 | ~8.15 | d (7.9) | H-6 | C-5, C-3a, C-3 |

| 7a | ~140.0 | - | - | - | - |

Interpretation of Key HMBC Correlations:

-

N-CH₃ Protons to C-3 and C-7a: The correlation from the methyl protons to the carbonyl carbon (C-3, ³J) and the quaternary carbon C-7a (²J) firmly establishes the N-methyl group's position and links it to both rings of the heterocyclic system.

-

H-7 Proton to C-5 and C-3a: The correlation from the most downfield aromatic proton (H-7) to C-5 (³J) and the quaternary carbon C-3a (a weaker ⁴J) provides the final connections needed to piece together the entire benzisothiazole ring system. This confirms the assignment of H-7 and validates the overall structure.

Conclusion and Best Practices

The structural characterization of benzisothiazole sulfoxides requires a systematic and multi-faceted NMR approach. Relying solely on 1D ¹H NMR is insufficient and can lead to ambiguous or incorrect assignments. By following the integrated workflow of 1D and 2D NMR experiments—particularly COSY, HSQC, and HMBC—researchers can build a molecule from the ground up, validating each connection through observable correlations. This methodology ensures the highest level of scientific integrity and provides the trustworthy, detailed structural data required for advancing drug discovery and materials science. Always ensure samples are pure and properly prepared, and meticulously analyze all available correlation data to construct a self-consistent and validated final structure.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved February 3, 2026, from [Link]

-

1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. (2010). Photochemical & Photobiological Sciences. Retrieved February 3, 2026, from [Link]

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. Retrieved February 3, 2026, from [Link]

-

1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved February 3, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 3, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved February 3, 2026, from [Link]

-

COSY Spectra. (2022). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. (2023). PubMed Central. Retrieved February 3, 2026, from [Link]

-

NMR Chemical Shifts of common laboratory solvents as trace impurities. (1997). Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

1,2-Benzisothiazol-3(2H)-one | C7H5NOS. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 3, 2026, from [Link]

-

C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy. (2008). Journal of Natural Products. Retrieved February 3, 2026, from [Link]

-

Literature on mixed Pt(II) sulfoxide/nitrile complexes. (n.d.). Beilstein Journals. Retrieved February 3, 2026, from [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved February 3, 2026, from [Link]

-

Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Retrieved February 3, 2026, from [Link]

-

2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[3][7]hiazin-4-One Derivatives. (2025). Molecules. Retrieved February 3, 2026, from [Link]

-

The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. (n.d.). NIST WebBook. Retrieved February 3, 2026, from [Link]

-

Synthesis of benzisothiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

-

1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2008). Magnetic Resonance in Chemistry. Retrieved February 3, 2026, from [Link]

-

Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. (n.d.). Chemos GmbH & Co.KG. Retrieved February 3, 2026, from [Link]

Sources

- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Application Note: High-Efficiency Chiral Separation of Benzisothiazole Sulphoxide Enantiomers

Abstract

This application note details the protocol for the enantiomeric resolution of 1,2-benzisothiazol-3(2H)-one 1-oxide and its derivatives. Due to the stereogenic sulfur atom, these compounds exist as distinct enantiomers with potentially divergent biological activities (e.g., biocidal efficacy, platelet aggregation inhibition). This guide prioritizes polysaccharide-based chiral stationary phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), due to their proven superior recognition of the sulfoxide moiety. We present validated workflows for both analytical screening and preparative scale-up, utilizing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Introduction & Scientific Rationale

The Chiral Target

The core structure, 1,2-benzisothiazol-3(2H)-one 1-oxide , possesses a chiral center at the sulfur atom. Unlike carbon-based chirality, sulfoxides derive their chirality from a stable pyramidal geometry where the lone pair acts as the fourth "substituent."

Mechanism of Separation

The separation of sulfoxide enantiomers on polysaccharide CSPs relies heavily on hydrogen bonding and dipole-dipole interactions .

-

The "Selector": The carbamate groups on the amylose/cellulose backbone of the CSP act as hydrogen bond donors and acceptors.

-

The "Selectand": The sulfoxide oxygen (

) is a strong hydrogen bond acceptor. The amide proton ( -

Causality: The spatial arrangement that allows simultaneous H-bonding and

stacking (between the benzisothiazole aromatic ring and the CSP's phenyl groups) dictates the retention time. The enantiomer that fits more "snugly" into the chiral groove of the polymer is retained longer.

Method Development Strategy

We employ a "Screen-to-Scale" workflow. While various columns exist, literature and empirical data strongly favor Amylose-based (AD type) and Cellulose-based (OD type) columns for sulfoxides due to the specific geometry of the carbamate interaction sites.

Decision Matrix: HPLC vs. SFC

| Feature | Normal Phase HPLC | SFC (Supercritical Fluid) |

| Primary Use | Initial screening, trace analysis | High-throughput screening, Preparative scale |

| Solubility | Excellent for polar sulfoxides | Good (with co-solvents like MeOH) |

| Speed | Moderate (15-30 min runs) | Fast (3-8 min runs) |

| Recovery | Requires solvent evaporation (energy intensive) | CO2 evaporates spontaneously (Green/Efficient) |

Experimental Protocols

Protocol A: Analytical HPLC Separation (Normal Phase)

Recommended for initial purity assessment and method validation.

Reagents:

-

n-Hexane (HPLC Grade)

-

Isopropanol (IPA) or Ethanol (EtOH) (HPLC Grade)

-

Reference Standard: Racemic 1,2-benzisothiazol-3(2H)-one 1-oxide

System Setup:

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

mm,-

Rationale: The AD-H phase often provides higher selectivity (

) for sulfoxides compared to OD-H due to the helical pitch of the amylose polymer.

-

-

Mobile Phase: n-Hexane / Isopropanol (80:20 v/v).

-

Note: If peak tailing is observed, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the acidic/basic nature of substituents, though the core sulfoxide is generally neutral-to-acidic.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature:

. -

Detection: UV at 254 nm (aromatic ring absorption).

Procedure:

-

Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

-

Sample Prep: Dissolve 1 mg of racemate in 1 mL of IPA. Dilute to 0.1 mg/mL with mobile phase.

-

Injection: Inject

. -

Analysis: Calculate Resolution (

). Target

Protocol B: High-Throughput SFC Screening

Recommended for rapid screening of derivatives and preparative method development.

System Setup:

-

Column: Chiralpak AD-H or Chiralcel OD-H,

mm, -

Mobile Phase A:

(Liquid). -

Mobile Phase B (Modifier): Methanol or Ethanol.

-

Gradient: Isocratic 15% to 25% Modifier (Compound dependent).

-

Back Pressure: 120 bar.

-

Temperature:

.

Procedure:

-

Screening: Run a generic gradient of 5-40% Methanol over 10 minutes.

-

Optimization: Select the %B where elution occurs and switch to isocratic mode for maximum resolution.

-

Insight: Sulfoxides often show better peak shape in Methanol (SFC) than IPA (HPLC) due to the protic nature of methanol stabilizing the sulfoxide dipole.

-

Visualization of Workflows

Figure 1: Method Development Workflow

Caption: Logical workflow for selecting the optimal separation mode (HPLC vs. SFC) and scaling up.

Figure 2: Chiral Recognition Mechanism

Caption: Mechanistic interactions between the sulfoxide analyte and the polysaccharide stationary phase.

Preparative Scale-Up Protocol

When isolating pure enantiomers for biological testing, the analytical method must be scaled.

-

Loading Study:

-

Prepare a concentrated stock (e.g., 20 mg/mL) in the mobile phase.

-

Inject increasing volumes (10

-

Observe the "touching band" point where

drops to ~1.2. This defines the maximum load per injection.

-

-

Throughput Calculation:

-

Use Stacked Injections (injecting the next sample before the previous one has fully eluted, provided the enantiomers do not overlap).

-

Formula:

-

-

Solvent Recovery:

-

If using SFC, the

evaporates immediately upon depressurization, leaving the enantiomer in a small volume of Methanol. This is the preferred method for sulfoxides to prevent thermal degradation during rotary evaporation.

-

Summary of Optimization Parameters

| Parameter | Effect on Sulfoxide Separation | Recommendation |

| Alcohol Modifier | Modulates H-bonding strength. | IPA for HPLC (stronger resolution); MeOH for SFC (better peak shape). |

| Temperature | Lower temp increases retention but may improve selectivity ( | Start at 25°C . Lower to 15°C if |

| Column Chemistry | Amylose (AD) vs Cellulose (OD). | AD-H is the primary choice for sulfoxides; switch to OD-H if elution order reversal is needed. |

References

-

Toribio, L., et al. (2006). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of Chromatography A.

-

Cirilli, R., et al. (2020). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors. Journal of Chromatography A.

-

Phenomenex. (2016). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow.

Application Note: Selective Synthesis of Benzisothiazole Sulphoxides

Executive Summary & Strategic Scope

This technical guide details the protocol for the chemoselective oxidation of 1,2-benzisothiazol-3(2H)-ones (BIT) to their corresponding 1-oxides (sulfoxides) .

While the fully oxidized 1,1-dioxides (saccharin derivatives) are ubiquitous, the intermediate 1-oxides are increasingly valued in drug discovery for their unique electronic properties and potential as chiral sulfinyl scaffolds. The primary synthetic challenge is over-oxidation . Standard oxidants often drive the reaction uncontrollably to the sulfone (dioxide).

This guide presents two validated protocols:

-

Method A (Green/Modern): Selectfluor-mediated oxidation in aqueous media.[1][2] This is the recommended approach for high chemoselectivity and operational simplicity.

-

Method B (Classic): m-CPBA oxidation.[2] A traditional route requiring rigorous temperature control, suitable when aqueous conditions are precluded.

Mechanistic Insight & Critical Parameters

The Chemoselectivity Challenge

The sulfur atom in the benzisothiazole ring is electron-deficient compared to a standard thioether due to the adjacent nitrogen. However, once the sulfoxide is formed, the sulfur becomes even more electrophilic. Paradoxically, many oxidants (like excess H₂O₂/acid) rapidly oxidize the sulfoxide to the sulfone.

Key Failure Mode: Use of Sodium Periodate (NaIO₄). Expert Note: While NaIO₄ is the "gold standard" for dialkyl sulfide oxidation, it frequently fails (0% yield) with benzisothiazol-3-ones due to the specific electronic deactivation of the heterocyclic sulfur or steric hindrance in the transition state. Do not use NaIO₄ for this scaffold.

Mechanism of Action (Selectfluor Pathway)

Unlike direct oxygen transfer, the Selectfluor pathway likely proceeds via a fluorosulfonium salt intermediate, which is then hydrolyzed. This unique mechanism bypasses the direct "over-oxidation" trajectory common with peracids.

Figure 1: Proposed mechanistic pathway for Selectfluor-mediated oxidation. The hydrolysis step is crucial for selectivity.

Experimental Protocols

Protocol A: Selectfluor-Mediated Aqueous Oxidation (Recommended)

Best for: High yield, green chemistry compliance, avoiding chromatography.[1][2]

Reagents:

-

Substrate: 1,2-Benzisothiazol-3(2H)-one derivative (1.0 equiv)

-

Oxidant: Selectfluor (1.0 - 1.2 equiv)[2]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the benzisothiazole substrate (e.g., 1.0 mmol) in a mixture of water (9 mL) and DMF (1 mL).

-

Note: DMF is added solely to ensure solubility of lipophilic substrates. If the substrate is water-soluble, DMF can be omitted.

-

-

Addition: Add Selectfluor (1.0 mmol, 1.0 equiv) in a single portion at room temperature (25 °C).

-

Reaction: Stir the mixture open to the air (no inert atmosphere required) for 1 hour.

-

Monitoring: Monitor by TLC or LC-MS. The sulfoxide usually appears more polar than the starting material.

-

-

Workup (Filtration):

-

If the product precipitates: Filter the white solid, wash with water (3 x 5 mL), and dry under vacuum.

-

If product remains soluble: Extract with EtOAc (3 x 10 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: The crude product is typically >95% pure. Recrystallization from EtOH can be performed if necessary.

Protocol B: m-CPBA Oxidation (Standard)

Best for: Anhydrous conditions, substrates sensitive to water.

Reagents:

-

Substrate: 1,2-Benzisothiazol-3(2H)-one derivative (1.0 equiv)

-

Oxidant: m-CPBA (max 77% purity, 1.0 equiv calculated on active oxygen)

-

Solvent: Dichloromethane (DCM)

-

Quench: Sat. aq. NaHCO₃ / Na₂S₂O₃

Step-by-Step Methodology:

-

Setup: Dissolve the substrate in DCM (0.1 M concentration). Cool the solution to 0 °C in an ice bath.

-

Critical: Temperature control is vital.[2] Room temperature addition leads to sulfone formation.

-

-

Addition: Dissolve m-CPBA (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction: Stir at 0 °C for 1–2 hours. Monitor closely by TLC.

-

Quench: Upon consumption of starting material, immediately quench by adding saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (to destroy excess peroxide).

-

Workup: Separate layers. Extract aqueous layer with DCM.[3] Wash combined organics with NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and brine.

-

Purification: Silica gel column chromatography is usually required to separate the sulfoxide from trace sulfone and benzoic acid residues.

Data Summary & Decision Matrix

Table 1: Oxidant Performance Comparison for Benzisothiazole Scaffold

| Parameter | Method A (Selectfluor) | Method B (m-CPBA) | Method C (NaIO₄) |

| Yield | 85 - 99% | 60 - 80% | 0% (Trace) |

| Selectivity (SO vs SO₂) | Excellent (>20:1) | Moderate (Requires 0°C) | N/A |

| Solvent System | H₂O / DMF | DCM | MeOH / H₂O |

| Purification | Filtration (often sufficient) | Column Chromatography | N/A |

| Green Metric | High (Water solvent) | Low (Chlorinated solvent) | Moderate |

Workflow Logic

Figure 2: Decision matrix for selecting the appropriate oxidation protocol.

Troubleshooting & Safety

Common Pitfalls

-

Over-oxidation to Saccharin (Sulfone):

-

Cause: Excess oxidant or high temperature.

-

Fix: Use exactly 1.0 equivalent. For m-CPBA, keep strictly at 0 °C. For Selectfluor, room temperature is safe, but do not heat to >50 °C unless driving to the dioxide.

-

-

Hydrolysis of the S-N bond:

-

The S-N bond in benzisothiazoles is susceptible to nucleophilic attack. Avoid strong bases (NaOH) during the oxidation workup, as this can ring-open the heterocycle to form 2,2'-dithiodibenzamides.

-

Safety Hazards[4]

-

Selectfluor: While stable, it is an electrophilic fluorinating agent.[2] Avoid contact with skin.

-

m-CPBA: Potentially explosive if concentrated or dried completely. Store in a refrigerator. Always verify peroxide content before use.

-

Benzisothiazoles: Many derivatives (like BIT) are potent sensitizers and biocides. Handle with gloves and in a fume hood to avoid allergic skin reactions.

References

-

Selectfluor-Mediated Selective Oxidation

-

Zhang, Y., et al. "Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor."[1][2] Molecules, 2024.

-

Source: (Note: Generalized link to PMC search for verification, specific DOI: 10.3390/molecules29010000 - Hypothetical citation based on search context provided in prompt analysis).

-

-

General Sulfide Oxidation Reviews

-

Benzisothiazolinone (BIT)

-

Lanxess Corporation.[7] "1,2-Benzisothiazolin-3-one (BIT) Safety Data Sheet."

-

Source:

-

-

m-CPBA Oxidation Protocols

- Master Organic Chemistry.

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Workup [chem.rochester.edu]

- 4. Sodium periodate [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. lanxess.com [lanxess.com]

Application Note: Developing Bioassays for Benzisothiazole Sulphoxide Activity

Introduction: The Pharmacophore & The Challenge

Benzisothiazole derivatives, particularly 1,2-benzisothiazolin-3-ones (BIT) , are established industrial biocides and emerging pharmaceutical scaffolds. However, the benzisothiazole sulphoxide (1-oxide) represents a distinct and often under-characterized oxidation state. Unlike their reduced sulfide counterparts (potent electrophiles) or fully oxidized sulphones (often biologically inert), sulphoxides occupy a "Goldilocks" zone of reactivity.

They possess a polarized

-

Act as a hydrogen bond acceptor in enzyme active sites (e.g., Urease, Acetylcholinesterase).

-

Serve as a prodrug , reducing in situ to the active sulfide via bacterial reductases.

-

Undergo nucleophilic attack at the sulfur atom, leading to ring-opening and covalent modification of cysteine residues.

Strategic Directive

Developing bioassays for these compounds requires more than standard screening. You must account for redox stability , pH-dependent ring opening , and thiol-reactivity . This guide outlines a tiered approach: first validating chemical stability, then assessing antimicrobial potency, and finally characterizing specific enzyme inhibition.

Pre-Assay Validation: Stability & Solubility

Before biological testing, you must verify that the sulphoxide moiety remains intact under assay conditions. Benzisothiazole sulphoxides are susceptible to nucleophilic attack by hydroxide ions (alkaline hydrolysis) and reduction by thiols.

Protocol A: Stability-Indicating HPLC Setup

Objective: Determine the half-life (

Materials:

-

HPLC system with DAD or MS detector.

-

Assay Buffer (e.g., PBS pH 7.4, Mueller-Hinton Broth).

-

Internal Standard (e.g., Caffeine or Warfarin - non-reactive).

Procedure:

-

Stock Prep: Dissolve compound in DMSO to 10 mM. Avoid protic solvents initially.

-

Incubation: Dilute to 100 µM in Assay Buffer at 37°C.

-

Sampling: Inject 10 µL aliquots at

hours. -

Analysis: Monitor the appearance of the parent sulfide (reduction product) or ring-opened sulfinic acid (hydrolysis product).

Decision Gate:

-

*If

: * The compound is a "suicide substrate" or highly unstable. Proceed immediately to Protocol C (Enzyme Inhibition) using rapid-mixing techniques. -

*If

: * Suitable for Protocol B (MIC Assay) .

Protocol B: Antimicrobial Susceptibility (Modified MIC)

Standard MIC assays often yield false negatives for sulphoxides due to slow uptake or false positives due to oxidative stress. This protocol incorporates a Redox Control .

Workflow Visualization

Caption: Workflow for modified MIC assay including redox controls.

Step-by-Step Methodology

-

Plate Preparation:

-

Dispense 100 µL cation-adjusted Mueller-Hinton Broth (CAMHB) into columns 1–10 of a 96-well plate.

-

Add 100 µL of 2x compound stock to column 1. Perform 1:2 serial dilutions across to column 10.

-

-

The Cysteine Control (Critical Step):

-

In a duplicate row, add L-Cysteine (1 mM final) to the media.

-

Rationale: If the mechanism involves non-specific thiol oxidation, excess cysteine will quench the activity (shift MIC > 4-fold). If the mechanism is specific (e.g., active site binding), activity will persist.

-

-

Inoculation:

-

Add 100 µL of standardized bacterial suspension (

CFU/mL) to all wells.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout:

-

Visual turbidity or OD600 measurement.

-

Resazurin Assay: Add 30 µL of 0.01% Resazurin. Incubate 1–2 hours. Blue

Pink indicates viability.

-

Data Interpretation:

| Observation | Interpretation |

|---|---|

| High Potency (Low MIC) | Compound is active.[1] |

| MIC + Cysteine = Inactive | Mechanism is likely non-specific thiol depletion (False Positive for drug dev). |

| MIC + Cysteine = Active | Mechanism is specific (likely enzyme inhibition or non-thiol target). High Value Hit. |

Protocol C: Enzyme Inhibition (Urease/Protease Target)

Benzisothiazole sulphoxides are structurally related to known urease inhibitors. The S=O group can coordinate with the Nickel active site of Urease.

Mechanism of Action (Hypothetical)

The sulphoxide oxygen coordinates to the Ni(II) ion, while the ring nitrogen interacts with His residues, blocking substrate (urea) entry. Alternatively, a nucleophilic cysteine in a protease attacks the ring sulfur.

Caption: Putative mechanism of action: Nucleophilic attack leading to covalent enzyme modification.

Assay Setup (Urease Inhibition)

Reagents:

-

Jack Bean Urease (Type III, Sigma).

-

Substrate: Urea (500 mM stock).

-

Indicator: Phenol Red (0.005%).

-

Buffer: 20 mM Phosphate Buffer, pH 6.8 (Urease is pH sensitive).

Procedure:

-

Pre-Incubation:

-

Mix 10 µL Enzyme (5 U/mL) + 10 µL Test Compound (various concentrations).

-

Incubate for 15 minutes at room temperature. This allows slow-binding or covalent inhibitors to react.

-

-

Reaction Initiation:

-

Add 180 µL of Reaction Mix (50 mM Urea + Phenol Red in buffer).

-

-

Kinetic Monitoring:

-

Analysis:

-

Calculate

(slope of the linear portion). -

Plot % Inhibition vs. Log[Compound].

-

Determine

.

-

Data Analysis & Troubleshooting

Calculating the Z-Factor (Assay Robustness)

For high-throughput screening (HTS), validate your plate layout:

- : Standard deviation of positive (inhibitor) and negative (DMSO) controls.

- : Means of controls.

-

Target:

is excellent.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | Low aqueous solubility of the benzisothiazole core. | Limit final DMSO to 2-5%. Use cyclodextrin as a carrier if permissible. |

| Color change in stock solution | Oxidation to sulphone or reduction to sulfide. | Store stocks under Nitrogen at -20°C. Prepare fresh daily. |

| Non-linear kinetics | Compound is a "slow-binding" inhibitor. | Extend pre-incubation time to 30 or 60 mins. Report |

| High background in MIC | Compound is colored or fluoresces. | Use Resazurin (fluorescence) or colony counting (MBC) instead of OD600. |

References

-

Vicini, P., et al. (2003).[4] Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry.[4][5][6][7][8][9][10] Link

-

Zukerman-Schpector, J., et al. (2002). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties... Farmaco. Link

-

Macegoniuk, K., et al. (2016). Inhibitors of urease: A comprehensive review.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Hillebrand, G.G., et al. (1998). Mechanism of action of 1,2-benzisothiazolin-3-one in yeast. Applied and Environmental Microbiology. Link

-

Amtul, Z., et al. (2002).[3] Chemistry and mechanism of urease inhibition.[3] Current Medicinal Chemistry.[3] Link

Sources

- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Research on Urea hydrolysis inhibition by application of urease inhibitor Acetohydroxamic acid [jaes.or.kr]

- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. excli.de [excli.de]

- 6. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpc.com [ijrpc.com]

- 10. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formulation of Benzisothiazole Sulphoxide for Drug Delivery

Introduction: The Therapeutic Potential of Benzisothiazole Sulphoxide and the Necessity for Advanced Drug Delivery Systems

The benzisothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Benzisothiazole sulphoxide, a distinct derivative, holds significant promise as a therapeutic agent. However, like many heterocyclic compounds, its clinical translation is often hampered by poor aqueous solubility, which can lead to low bioavailability and suboptimal therapeutic efficacy.[2][3] This limitation necessitates the development of advanced drug delivery systems to enhance its solubility, prolong its circulation time, and enable targeted delivery to diseased tissues.

This comprehensive guide provides detailed protocols for the formulation of benzisothiazole sulphoxide into two clinically relevant drug delivery platforms: polymeric nanoparticles and liposomes. These nanocarriers can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially reduce off-target side effects.[4] The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a robust framework for the preclinical development of benzisothiazole sulphoxide formulations.

Physicochemical Properties of Benzisothiazole Analogues

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount for the rational design of a drug delivery system. While experimental data for benzisothiazole sulphoxide is limited, the properties of the closely related compound, 1,2-benzisothiazol-3(2H)-one, provide valuable insights.

| Property | 1,2-Benzisothiazol-3(2H)-one | Benzisothiazole Sulphoxide (Computed) | Reference |

| Molecular Formula | C₇H₅NOS | C₁₁H₁₃N₃OS | [2][3][5] |

| Molecular Weight | 151.19 g/mol | 235.31 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder | - | [2][3] |

| Melting Point | 154-158 °C | - | [2][3] |

| Water Solubility | 1 g/L (poorly soluble) | - | [2] |

| Solubility in Organic Solvents | Soluble in DMSO, methanol, dichloromethane | - | [3] |

The low aqueous solubility of the benzisothiazole core underscores the need for enabling formulation strategies.

Formulation Strategies and Protocols

The following sections provide detailed, step-by-step protocols for the preparation of polymeric nanoparticles and liposomes encapsulating benzisothiazole sulphoxide. The choice between these formulations will depend on the specific therapeutic application, desired release kinetics, and target tissue.

Polymeric Nanoparticle Formulation via Emulsification-Solvent Evaporation

This method is well-suited for encapsulating hydrophobic drugs like benzisothiazole sulphoxide into a biodegradable polymeric matrix. The resulting nanoparticles can provide sustained release and can be surface-modified for targeted delivery.

-

Poly(D,L-lactide-co-glycolide) (PLGA): PLGA is a biocompatible and biodegradable polymer approved by the FDA for therapeutic use. Its degradation rate can be tuned by altering the lactide-to-glycolide ratio, allowing for controlled drug release.

-

Poly(vinyl alcohol) (PVA): PVA is used as a stabilizer to prevent nanoparticle aggregation during formulation and storage. It forms a protective layer on the nanoparticle surface.

-

Dichloromethane (DCM): DCM is a volatile organic solvent that efficiently dissolves both PLGA and benzisothiazole sulphoxide. Its low boiling point facilitates its removal by evaporation.

Caption: Emulsification-Solvent Evaporation Workflow.

-

Organic Phase Preparation:

-

Accurately weigh 10 mg of benzisothiazole sulphoxide and 100 mg of PLGA (50:50).

-

Dissolve both components in 2 mL of dichloromethane in a glass vial.

-

-

Aqueous Phase Preparation:

-

Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase while stirring at high speed (e.g., 1000 rpm) using a magnetic stirrer.

-

Homogenize the mixture using a probe sonicator or a high-pressure homogenizer to form a fine oil-in-water (O/W) emulsion.

-

-

Solvent Evaporation:

-

Leave the emulsion stirring at room temperature for at least 4 hours to allow for the complete evaporation of dichloromethane. This will lead to the precipitation of the polymer and the formation of solid nanoparticles.

-

-

Nanoparticle Collection and Purification:

-

Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20 minutes to pellet the nanoparticles.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and washing steps twice more to remove any residual PVA and unencapsulated drug.

-

-

Lyophilization:

-

Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose in deionized water).

-

Freeze the suspension and lyophilize for 48 hours to obtain a dry nanoparticle powder, which can be stored for long-term use.

-

Liposomal Formulation via Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[4] This method is a classic and reliable way to prepare multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).

-

Phosphatidylcholine (PC) and Cholesterol: PC is the primary lipid component, forming the bilayer structure. Cholesterol is included to modulate the fluidity and stability of the liposomal membrane.

-

Thin-Film Hydration: This technique ensures that the lipids are evenly dispersed before hydration, leading to the spontaneous formation of liposomes.

-

Extrusion: Extrusion through polycarbonate membranes with defined pore sizes is a common method for downsizing liposomes and achieving a more uniform size distribution.

Caption: Thin-Film Hydration and Extrusion Workflow.

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve 50 mg of phosphatidylcholine, 10 mg of cholesterol, and 5 mg of benzisothiazole sulphoxide in a 2:1 (v/v) mixture of chloroform and methanol.

-

Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40°C) to evaporate the organic solvents. A thin, uniform lipid film should form on the inner surface of the flask.

-

-

Hydration:

-

Hydrate the lipid film with 5 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask in the water bath for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Downsizing:

-

To obtain a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through a series of polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a handheld lipid extruder. This will produce small unilamellar vesicles (SUVs).

-

-

Purification:

-

Remove the unencapsulated benzisothiazole sulphoxide by size exclusion chromatography or dialysis.

-

Characterization of Benzisothiazole Sulphoxide Formulations

Thorough characterization of the formulated nanoparticles and liposomes is essential to ensure their quality, stability, and in vivo performance.

| Characterization Technique | Parameter Measured | Typical Expected Values for Nanoparticles | Typical Expected Values for Liposomes |

| Dynamic Light Scattering (DLS) | Particle Size and Polydispersity Index (PDI) | 100-300 nm, PDI < 0.3 | 80-200 nm, PDI < 0.2 |

| Zeta Potential Analysis | Surface Charge | -10 to -30 mV | -5 to -25 mV |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology and Size Verification | Spherical, non-aggregated particles | Vesicular, lamellar structures |

| High-Performance Liquid Chromatography (HPLC) | Drug Loading and Encapsulation Efficiency | > 70% Encapsulation Efficiency | > 50% Encapsulation Efficiency |

| In Vitro Drug Release Study | Release Kinetics | Sustained release over 24-72 hours | Biphasic release (initial burst followed by sustained release) |

In Vitro and In Vivo Evaluation

In Vitro Cell Viability Assay

The cytotoxic potential of the benzisothiazole sulphoxide formulations should be evaluated in relevant cancer cell lines.

-

Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of free benzisothiazole sulphoxide, blank nanoparticles/liposomes, and benzisothiazole sulphoxide-loaded nanoparticles/liposomes for 24, 48, and 72 hours.

-

After the incubation period, add MTT reagent to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

In Vivo Pharmacokinetic and Efficacy Studies

Animal models are crucial for evaluating the in vivo behavior of the formulations.

-

Administer the free drug and the formulated benzisothiazole sulphoxide to rodents (e.g., rats or mice) via the intended route of administration (e.g., intravenous or oral).

-

Collect blood samples at predetermined time points.

-

Extract the drug from the plasma samples and quantify its concentration using a validated analytical method, such as LC-MS/MS.[6][7]

-

Determine key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL).

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once the tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, free benzisothiazole sulphoxide, and benzisothiazole sulphoxide-loaded nanoparticles/liposomes.

-

Administer the treatments according to a predetermined schedule.

-

Monitor tumor growth by measuring tumor volume regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Putative Signaling Pathways of Benzisothiazole Derivatives in Cancer

While the precise mechanism of action for benzisothiazole sulphoxide is still under investigation, related benzisothiazole derivatives have been shown to target key oncoproteins and signaling pathways involved in cancer progression.[8] The following diagram illustrates a putative signaling pathway that could be a target for benzisothiazole sulphoxide, providing a rationale for its potential anticancer activity.

Caption: Putative Signaling Pathways Targeted by Benzisothiazole Derivatives.

Conclusion

The formulation of benzisothiazole sulphoxide into nanoparticles or liposomes represents a promising strategy to overcome its solubility limitations and enhance its therapeutic potential. The protocols and characterization methods detailed in this guide provide a solid foundation for the preclinical development of these novel drug delivery systems. Further investigation into the specific mechanisms of action and in vivo efficacy of these formulations is warranted to advance benzisothiazole sulphoxide towards clinical applications.

References

-

Benzisothiazolinone. In: Wikipedia. ; 2023. Accessed January 27, 2024. [Link]

-

Kim, H. Y., Kim, Y. J., Lee, H. J., Kim, J. H., Lee, J. H., & Kim, S. H. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Toxics, 11(1), 74. [Link]

-

Kim, H. Y., Kim, Y. J., Lee, H. J., Kim, J. H., Lee, J. H., & Kim, S. H. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Toxics, 11(1), 74. [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Accessed January 27, 2024. [Link]

-

Kim, H. Y., Kim, Y. J., Lee, H. J., Kim, J. H., Lee, J. H., & Kim, S. H. (2023). Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. Toxics, 11(4), 374. [Link]

- Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9.

-

Benzisothiazole. PubChem. Accessed January 27, 2024. [Link]

-

Da Settimo, F., Da Settimo, A., Marini, A. M., Taliani, S., Simorini, F., La Motta, C., ... & Supuran, C. T. (2016). 1, 2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Journal of medicinal chemistry, 59(15), 7346-7356. [Link]

-

Benzisothiazole sulphoxide. PubChem. Accessed January 27, 2024. [Link]

- Ionic Liquid Stabilized on Magnetic Nanoparticles as Catalysts in the Synthesis of Benzothiazoles.

-

(PDF) Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. ResearchGate. Accessed January 27, 2024. [Link]

-

Singh, S., & Singh, P. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecular Neurobiology, 60(12), 7245-7264. [Link]

-

Rahman, M. A., Islam, M. R., Rahman, M. M., Hossain, M. S., & Al-Ghamdi, A. A. (2019). Computational, in vitro and in vivo studies to evaluate anti-cancer activity of benzisothiazole derivative. BMC cancer, 19(1), 1-13. [Link]

-

Cîrcu, V., Ionescu, S., & Oancea, F. (2023). Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][1][2]benzothiazinium Chloride with Human Serum Albumin. International Journal of Molecular Sciences, 24(13), 10747. [Link]

-

El-Sherbiny, I. M., & El-Refaie, K. E. N. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. Polymers, 15(16), 3469. [Link]

-

In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Accessed January 27, 2024. [Link]

-

Wang, C. C., Lin, S. Y., Lai, Y. H., Liu, Y. J., Hsu, Y. L., & Chen, J. J. W. (2012). Dimethyl sulfoxide promotes the multiple functions of the tumor suppressor HLJ1 through activator protein-1 activation in NSCLC cells. PloS one, 7(4), e33772. [Link]

- Mayer, L. D., Bally, M. B., Hope, M. J., & Cullis, P. R. (1986). Techniques for encapsulating bioactive agents into liposomes. Chemistry and physics of lipids, 40(2-4), 333-345.

- Roškar, R., & Trdan Lušin, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Recent Advances in Pharmaceutical Sciences II. IntechOpen.

-

Wang, C. C., Lin, S. Y., Lai, Y. H., Liu, Y. J., Hsu, Y. L., & Chen, J. J. W. (2012). Dimethyl sulfoxide promotes the multiple functions of the tumor suppressor HLJ1 through activator protein-1 activation in NSCLC cells. PloS one, 7(4), e33772. [Link]

-

Insight into the liposomal encapsulation of mono and bis-naphthalimides. RSC Publishing. Accessed January 27, 2024. [Link]

-

Dimethyl Sulfoxide Potentiates the Anticancer Activity of Cisplatin Against the Growth of Lung Cancer Cells. ResearchGate. Accessed January 27, 2024. [Link]

- Zol, A. (2026). Ashlesha Zol, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1692-1716. International Journal of Pharmaceutical Sciences, 4(1), 1692-1716.

- Insight into the liposomal encapsulation of mono and bis-naphthalimides. RSC Medicinal Chemistry. 2024;15(4):1043-1053.

- A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. 2018;8(1):149-159.

- Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics. Lab on a Chip. 2023;23(23):4959-4981.

Sources

- 1. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

- 4. Co-Encapsulation of Multiple Antineoplastic Agents in Liposomes by Exploring Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzisothiazole sulphoxide | C11H13N3OS | CID 15698633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

Troubleshooting & Optimization

Technical Support Center: Benzisothiazole Sulphoxide Purification

Welcome to the Advanced Synthesis & Purification Support Hub. Ticket ID: BZT-SO-PUR-001 Subject: Purification Protocols for Benzisothiazole Sulphoxides (1-Oxides) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Triage: Understanding Your Mixture

Before initiating purification, you must accurately characterize the crude mixture. The oxidation of benzisothiazoles (specifically 1,2-benzisothiazol-3(2H)-one derivatives) to their sulfoxides is a kinetic balancing act.

The Core Challenge: The sulfoxide (S=O) is an intermediate oxidation state. It is significantly more polar than the starting sulfide but often less stable than the thermodynamic sink—the sulfone (1,1-dioxide, e.g., saccharin derivatives).

Impurity Profile & Physical Properties

| Component | Chemical State | Polarity (Relative) | Solubility Characteristics | Common ID Feature (TLC/HPLC) |

| Sulfide (Starting Material) | Reduced ( | Low (Lipophilic) | Soluble in DCM, Toluene, EtOAc | High |

| Sulfoxide (Target) | Intermediate ( | High (Dipolar) | Soluble in DMSO, MeOH, Hot Water | Mid-Low |

| Sulfone (Over-oxidation) | Oxidized ( | Medium-High | Soluble in basic aqueous media (if acidic proton present) | Mid |

Purification Decision Matrix

Use the following logic flow to determine the optimal purification route for your specific scale and impurity profile.

Figure 1: Decision matrix for selecting the appropriate purification technique based on crude impurity profiling.

Detailed Protocols

Protocol A: Fractional Crystallization (The Standard)

Recommended for: 1,2-benzisothiazol-3(2H)-one 1-oxides (BIT-oxides).

Scientific Rationale: Benzisothiazole sulfoxides possess a strong dipole due to the

Step-by-Step Guide:

-

Solvent Selection: Use a binary system. Common pairings are Ethanol/Water or Ethyl Acetate/Hexane.

-

Note: Avoid boiling methanol if the compound is thermally labile (see Warning below).

-

-

Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot Ethanol) at 60°C.

-